![molecular formula C6H10Cl4O B12613107 1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane CAS No. 651059-68-6](/img/structure/B12613107.png)
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane is an organic compound classified as a chlorocarbon. It is a colorless, flammable liquid with a sweet odor. This compound is often used as an intermediate in the production of other chemicals and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane can be synthesized through the chlorination of propylene. The reaction involves the addition of chlorine to propylene, resulting in the formation of 1,2-dichloropropane. This intermediate can then undergo further chlorination and etherification to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The production is often carried out in specialized reactors where reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace chlorine atoms.
Major Products
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated hydrocarbons or dechlorinated products.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of solvents, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloropropane: A chlorinated hydrocarbon with similar chemical properties but different applications.
1,1-Dichloropropane: Another chlorinated compound with distinct reactivity and uses.
Propylene dichloride: A related compound used in different industrial applications.
Uniqueness
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
651059-68-6 |
|---|---|
Molekularformel |
C6H10Cl4O |
Molekulargewicht |
239.9 g/mol |
IUPAC-Name |
1,2-dichloro-2-(1,2-dichloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H10Cl4O/c1-5(9,3-7)11-6(2,10)4-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
WZKYSMVCTDJJAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(OC(C)(CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


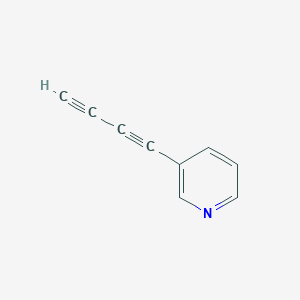
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
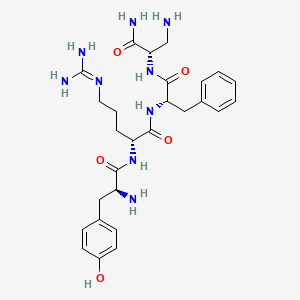
methanone](/img/structure/B12613042.png)
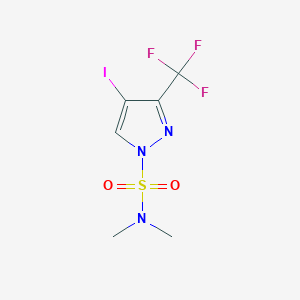
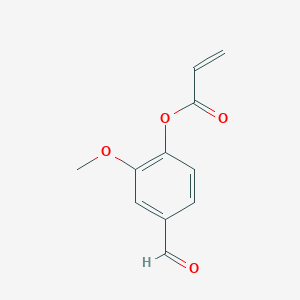
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
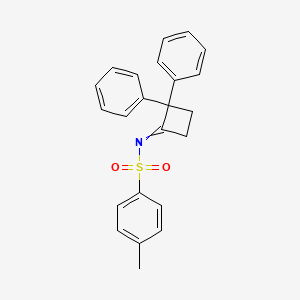
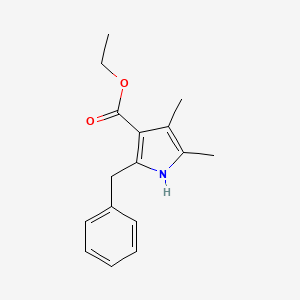
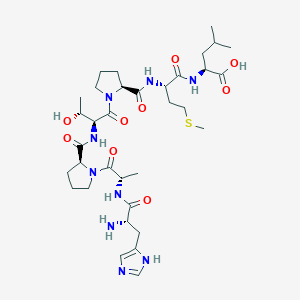
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)

